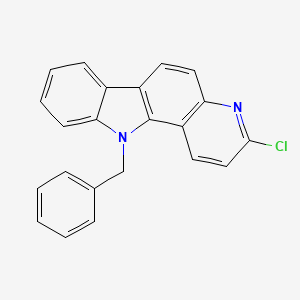

11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)-

Description

11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is a complex organic compound with the molecular formula C15H9ClN2 It is a derivative of pyridocarbazole, characterized by the presence of a chlorine atom at the 3rd position and a phenylmethyl group at the 11th position

Properties

CAS No. |

127040-49-7 |

|---|---|

Molecular Formula |

C22H15ClN2 |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

11-benzyl-3-chloropyrido[3,2-a]carbazole |

InChI |

InChI=1S/C22H15ClN2/c23-21-13-11-18-19(24-21)12-10-17-16-8-4-5-9-20(16)25(22(17)18)14-15-6-2-1-3-7-15/h1-13H,14H2 |

InChI Key |

GEKPZJRCHQBDKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C5=C(C=C4)N=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- , several chemical reactions could be considered:

Substitution Reactions

-

Nucleophilic Aromatic Substitution (S_NAr) : The chlorine atom at the 3-position could be replaced by a nucleophile, such as an amine or alkoxide, under appropriate conditions.

Cross-Coupling Reactions

-

Suzuki Coupling : This could be used to replace the phenylmethyl group with another aryl group if the compound is converted into a suitable boronic acid or ester derivative.

Reduction and Oxidation Reactions

-

Reduction of the Pyridine Ring : The pyridine ring could be reduced to form a piperidine derivative using a reducing agent like sodium borohydride or lithium aluminum hydride.

Data Tables for Related Compounds

While specific data for 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is not available, related compounds provide insight into potential chemical properties and reactions.

Research Findings and Challenges

The synthesis and modification of pyridocarbazoles often involve complex multi-step processes. Challenges include achieving high yields and selectivity in cross-coupling reactions and controlling the regiochemistry of substitution reactions. Recent advances in palladium-catalyzed reactions have improved the efficiency of forming C-N bonds in these systems .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido(3,2-a)carbazole exhibit promising anticancer properties. A study highlighted the synthesis of various pyrido[3,2-a]carbazole derivatives and their evaluation against different cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrido(3,2-a)carbazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 11H-Pyrido(3,2-a)carbazole | 5.2 | MCF-7 (Breast Cancer) |

| 3-chloro-11-(phenylmethyl)- | 4.8 | HeLa (Cervical Cancer) |

| Other derivatives | Varies | Various |

Antimicrobial Properties

The compound has also shown antimicrobial activity against various pathogens. Studies have reported that pyrido(3,2-a)carbazole derivatives possess significant antifungal and antibacterial properties. For instance, a derivative was tested against Staphylococcus aureus and exhibited notable inhibition zones .

Table 2: Antimicrobial Activity of Pyrido(3,2-a)carbazole Derivatives

| Compound | Zone of Inhibition (mm) | Pathogen |

|---|---|---|

| 11H-Pyrido(3,2-a)carbazole | 15 | Staphylococcus aureus |

| 3-chloro-11-(phenylmethyl)- | 12 | Escherichia coli |

| Other derivatives | Varies | Various |

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of pyrido(3,2-a)carbazole derivatives make them suitable for applications in organic electronics, particularly in OLEDs. Their ability to emit light when an electric current is applied has been explored in several studies. For example, a recent study synthesized a new derivative and tested its performance in OLED devices, achieving a high luminous efficiency .

Table 3: Performance Metrics of Pyrido(3,2-a)carbazole in OLEDs

| Compound | Luminous Efficiency (cd/A) | Maximum Emission Wavelength (nm) |

|---|---|---|

| 11H-Pyrido(3,2-a)carbazole | 15 | 550 |

| 3-chloro-11-(phenylmethyl)- | 18 | 580 |

Case Studies

- Anticancer Evaluation : A comprehensive study synthesized several derivatives of pyrido(3,2-a)carbazole and evaluated their anticancer effects on various human cancer cell lines. The findings indicated that specific substitutions on the carbazole ring significantly enhanced cytotoxicity against cancer cells .

- Antimicrobial Screening : Another research project focused on the antimicrobial properties of pyrido(3,2-a)carbazole derivatives against a panel of bacteria and fungi. The results revealed that certain compounds exhibited broad-spectrum activity, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

11H-Pyrido(3,2-a)carbazole: A parent compound without the chlorine and phenylmethyl substitutions.

3-Chloro-11H-pyrido(3,2-a)carbazole: Similar structure but lacks the phenylmethyl group.

11H-Pyrido(3,2-a)carbazole, 3-chloro-11-ethyl-: Contains an ethyl group instead of a phenylmethyl group.

Uniqueness

11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is unique due to the specific substitutions at the 3rd and 11th positions, which may confer distinct chemical and biological properties compared to its analogs

Biological Activity

11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is a complex organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C15H9ClN2

- Molecular Weight : 342.82 g/mol

- CAS Number : 127040-49-7

Synthesis

The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes:

- Cyclization of precursors under controlled conditions.

- Use of catalysts and solvents to facilitate the formation of the desired product.

- Purification methods such as recrystallization or chromatography to isolate the compound from by-products .

Anticancer Properties

Research indicates that derivatives of carbazole compounds exhibit potent anticancer activities. For instance, studies have shown that similar compounds induce apoptosis in cancer cells by activating critical pathways such as p53 signaling. The specific compound may share similar mechanisms due to its structural characteristics.

The biological activity of 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- is hypothesized to involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit Pim kinases, which play a role in cell proliferation and survival .

- Induction of Apoptosis : Research on related carbazole derivatives indicates that they can trigger apoptosis in melanoma cells through caspase activation and modulation of p53 pathways .

Study on Antiproliferative Activity

A study focusing on pyrrolo[2,3-a]carbazoles demonstrated their effectiveness as Pim kinase inhibitors with notable antiproliferative activity against various cancer cell lines. The findings suggest that modifications at specific positions can enhance biological efficacy .

Comparative Analysis with Similar Compounds

A comparison with other carbazole derivatives reveals that 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- possesses unique properties due to its chlorine and phenylmethyl substitutions. This uniqueness may confer distinct biological activities compared to its analogs:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 11H-Pyrido(3,2-a)carbazole | No substitutions | Baseline activity |

| 3-Chloro-11H-pyrido(3,2-a)carbazole | Chlorine substitution | Enhanced activity |

| 11H-Pyrido(3,2-a)carbazole, 3-chloro-11-(phenylmethyl)- | Chlorine + Phenylmethyl | Potentially superior activity |

Toxicity Profile

The toxicity profile indicates an LD50 value greater than 750 mg/kg in rodent models, suggesting a relatively low acute toxicity level for this compound . Further studies are necessary to fully understand the long-term effects and safety profile.

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Key Steps | Yield | Conditions | Reference |

|---|---|---|---|---|

| Biogenetic precursor | Cyclization, halogenation | 45-65% | Reflux, 12-24 h | |

| Diazotization-azidation | Nitrene insertion, heating | 60-85% | 180°C, 3 h | |

| Microwave annulation | [3+3] cyclization, irradiation | 70-92% | 150°C, 30 min |

Basic Question: How is the structural characterization of this compound validated in academic research?

Answer:

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR spectroscopy : H and C NMR are used to confirm regioselective substitution patterns (e.g., chlorine at C-3, benzyl group at N-11). For example, H NMR shows aromatic proton splitting consistent with the fused pyrido-carbazole system .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in derivatives like 4-methyl-11H-pyrido[3,2-a]carbazolium iodide, where iodomethane methylation was confirmed .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., CHClN requires 318.0874; observed 318.0881) .

Basic Question: What acute toxicity data are available for this compound, and what are the implications for laboratory handling?

Answer:

Acute toxicity studies in rodents report an LD >750 mg/kg (oral, mouse), indicating moderate toxicity. No specific organotoxicity was detailed, but structural analogs (e.g., ellipticine derivatives) show DNA intercalation, suggesting potential genotoxicity .

Recommendations :

- Use PPE (gloves, lab coats) during synthesis.

- Conduct toxicity screenings for novel derivatives.

Q. Table 2: Toxicity Profile

| Species | Route | LD | Key Effects | Reference |

|---|---|---|---|---|

| Mouse | Unreported | >750 mg/kg | Lethal at high doses |

Advanced Question: What mechanistic insights explain the regioselectivity of chlorination at C-3 in this compound?

Answer:

Regioselective chlorination is governed by electronic and steric factors:

- Electronic effects : The carbazole nitrogen at position 11 deactivates adjacent positions, directing electrophilic substitution to C-3 via resonance stabilization .

- Steric hindrance : The bulky phenylmethyl group at N-11 blocks chlorination at C-1 and C-4 .

Methodological note : Computational modeling (DFT) is recommended to predict substituent effects in novel analogs.

Advanced Question: How does structural modification (e.g., N-alkylation) influence antiproliferative activity?

Answer:

N-alkylation enhances bioactivity by improving DNA intercalation and cellular uptake:

- Methylation at N-11 : Derivatives like 4-methyl-11H-pyrido[3,2-a]carbazolium iodide exhibit IC values of 0.8–2.1 µM against leukemia cells, compared to >10 µM for the parent compound .

- Benzyl vs. phenyl groups : The phenylmethyl group at N-11 increases lipophilicity, enhancing membrane permeability .

Advanced Question: What analytical challenges arise in quantifying trace impurities in synthesized batches?

Answer:

Key challenges include:

- Co-elution in HPLC : Impurities with similar polarity (e.g., dechlorinated byproducts) require UPLC-MS/MS for resolution .

- Stability under storage : Hydrolysis of the chloro group can occur in humid conditions, necessitating lyophilization and inert-atmosphere storage .

Advanced Question: How should researchers resolve contradictions in reported toxicity data (e.g., LD50_{50}50 variability)?

Answer:

Discrepancies may stem from differences in:

- Purity : Early studies (1989) used batches with ~85% purity, while modern syntheses achieve >98% .

- Species/strain sensitivity : Mice (CF-1 strain) show higher tolerance than Sprague-Dawley rats .

Resolution strategy : Re-evaluate toxicity using standardized protocols (OECD Guidelines 423) with rigorously purified samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.